Cas no 2005653-26-7 (2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol)

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a pyrazole derivative featuring a cyclopropyl substituent and a hydroxyl-functionalized ethyl side chain. This compound is of interest in synthetic and medicinal chemistry due to its versatile scaffold, which serves as a key intermediate in the development of biologically active molecules. The cyclopropyl group enhances steric and electronic properties, while the hydroxyl moiety provides a handle for further functionalization. Its structural features make it suitable for applications in agrochemical and pharmaceutical research, particularly in the design of enzyme inhibitors or receptor modulators. The compound exhibits stability under standard conditions, ensuring reliable handling in laboratory settings.
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol structure
2005653-26-7 structure
Product name:2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
CAS No:2005653-26-7
MF:C9H14N2O
MW:166.220262050629
CID:5840752
PubChem ID:165599998

2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
    • EN300-1625684
    • 2005653-26-7
    • Inchi: 1S/C9H14N2O/c1-11-9(4-5-12)8(6-10-11)7-2-3-7/h6-7,12H,2-5H2,1H3
    • InChI Key: ILIMOAQKVZEHFH-UHFFFAOYSA-N
    • SMILES: OCCC1=C(C=NN1C)C1CC1

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 0.8

2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1625684-0.05g
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
0.05g
$1104.0 2023-06-04
Enamine
EN300-1625684-0.25g
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
0.25g
$1209.0 2023-06-04
Enamine
EN300-1625684-10.0g
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
10g
$5652.0 2023-06-04
Enamine
EN300-1625684-50mg
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
50mg
$827.0 2023-09-22
Enamine
EN300-1625684-1000mg
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
1000mg
$986.0 2023-09-22
Enamine
EN300-1625684-5.0g
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
5g
$3812.0 2023-06-04
Enamine
EN300-1625684-10000mg
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
10000mg
$4236.0 2023-09-22
Enamine
EN300-1625684-500mg
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
500mg
$946.0 2023-09-22
Enamine
EN300-1625684-2500mg
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
2500mg
$1931.0 2023-09-22
Enamine
EN300-1625684-100mg
2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
2005653-26-7
100mg
$867.0 2023-09-22

Additional information on 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 2005653-26-7): An Emerging Compound in Pharmaceutical Research

2-(4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS No. 2005653-26-7) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclopropyl and pyrazole moieties, exhibits a range of biological activities that make it a promising candidate for drug development.

The cyclopropyl group in the structure of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which are crucial factors in drug design. The presence of this group can significantly influence the pharmacokinetic properties of the compound, potentially leading to improved bioavailability and reduced clearance rates. These attributes are particularly important in the development of drugs that require sustained action or have specific tissue distribution requirements.

The pyrazole moiety, on the other hand, is a versatile heterocyclic ring that has been widely studied for its diverse biological activities. Pyrazoles are known to exhibit anti-inflammatory, analgesic, and anti-cancer properties, among others. In the context of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol, the pyrazole ring may contribute to its potential as a therapeutic agent by modulating specific biological pathways or receptors.

Recent studies have explored the potential of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol in various therapeutic areas. One notable area of research is its application in the treatment of neurological disorders. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol significantly reduced oxidative stress and inflammation in neuronal cells, suggesting its potential as a neuroprotective agent.

In addition to its neuroprotective properties, 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has also shown promise in cancer research. Studies have indicated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. A recent publication in Cancer Research highlighted the ability of 2-(4-cyclopropyl-1-methyl-1H-pyrazol-5-y l)ethan - 1 - ol to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway.

The pharmacokinetic profile of 2-(4-cyclopropyl - 1 - methyl - 1H - pyrazol - 5 - yl)ethan - 1 - ol has been extensively studied to understand its behavior in vivo. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

Furthermore, the synthetic accessibility of 2-(4-cyclopropyl - 1 - methyl - 1H - pyrazol - 5 - yl)ethan - 1 - ol is another factor contributing to its potential as a drug candidate. The compound can be synthesized through well-established chemical routes, allowing for efficient large-scale production if needed. This synthetic flexibility also enables researchers to explore structural modifications to optimize its therapeutic properties.

In conclusion, 2-(4-cyclopropyl - 1 - methyl - 1H - pyrazol - 5 - yl)ethan - 1 - ol (CAS No. 2005653 - 26 - 7) represents a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structural features, coupled with its favorable pharmacokinetic properties and diverse biological activities, make it an exciting area of focus for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical applications.

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